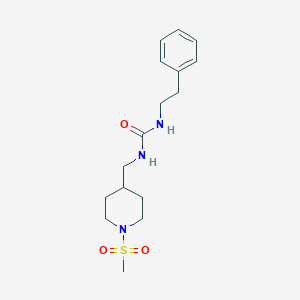

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea

Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea is a synthetic urea derivative featuring a piperidine core substituted with a methylsulfonyl group at the 1-position and a phenethyl moiety attached to the urea nitrogen.

Properties

IUPAC Name |

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-23(21,22)19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRYBTOJQLYGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

Attachment of the Phenethylurea Moiety: The final step involves the reaction of the piperidine derivative with phenethyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The urea moiety can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The piperidine ring and the urea moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Calculated based on molecular formula.

Key Observations :

- Target vs. : Both share the 1-methylsulfonyl-piperidine backbone but differ in urea substituents. The phenethyl group in the target compound introduces greater hydrophobicity and aromaticity compared to the tetrahydrofuran-2-ylmethyl group in , which may enhance solubility due to the oxygen-rich tetrahydrofuran ring .

- Target vs. : The target lacks the fluorophenylpropyl and tetrazole-phenyl groups present in . The fluorophenylpropyl substituent in increases molecular weight and lipophilicity, while the tetrazole moiety (a bioisostere for carboxylic acids) may improve metabolic stability or receptor affinity .

Physicochemical and Functional Implications

Solubility and Lipophilicity:

Metabolic Stability:

- In contrast, the fluorophenylpropyl group in may undergo cytochrome P450-mediated oxidation, affecting half-life .

Target Selectivity:

- The phenethyl group in the target compound may favor interactions with hydrophobic binding pockets (e.g., in G protein-coupled receptors), whereas ’s tetrazole-phenyl group could engage in π-π stacking or dipole interactions with polar residues .

Biological Activity

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea (CAS No. 24899523) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 365.37 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a methylsulfonyl group and a phenethylurea moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) and dopamine receptors. Studies suggest that compounds with similar structures can act as agonists or antagonists at these receptors, influencing mood, cognition, and pain perception.

Biological Activities

- Serotonergic Activity : Research indicates that related compounds may exhibit agonistic effects on 5-HT receptors, which are crucial in mood regulation and anxiety disorders. The specific binding affinity and efficacy at these receptors can significantly impact therapeutic outcomes in psychiatric conditions .

- Dopaminergic Activity : The piperidine structure is often associated with dopaminergic activity. Compounds similar to this compound have been studied for their potential in treating Parkinson's disease and schizophrenia due to their ability to modulate dopamine pathways .

- Analgesic Properties : Some studies have suggested that this compound may possess analgesic properties, potentially making it useful in pain management therapies. The modulation of pain pathways through serotonergic and dopaminergic systems could explain these effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Serotonin Receptor Agonism | Modulates mood and anxiety | |

| Dopamine Receptor Modulation | Potential treatment for schizophrenia | |

| Analgesic Effects | Pain pathway modulation |

In Vivo Studies

In vivo studies involving animal models have shown promising results regarding the efficacy of related compounds in reducing anxiety-like behaviors and enhancing mood stabilization. For instance, a study demonstrated that administration of similar piperidine derivatives resulted in significant reductions in anxiety-related responses in rodents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by urea bond formation. Key steps include:

- Methylsulfonylation : Reaction of piperidine with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Mannich-like coupling : Formation of the urea bridge using carbodiimide coupling agents (e.g., EDCI/HOBt) or phosgene derivatives .

- Optimization strategies :

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps) .

- Microwave-assisted synthesis to reduce reaction times and improve yields .

- Continuous flow reactors for scalable production .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing the compound's structure and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methylsulfonyl singlet at ~3.1 ppm, urea NH signals at ~6.5–7.0 ppm) and carbon backbone .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₆N₃O₃S: 352.1694) .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area under the curve) .

Q. What are the key structural features of the compound that contribute to its stability under physiological conditions?

- Answer :

- Urea moiety : Forms intramolecular hydrogen bonds, enhancing rigidity and resistance to enzymatic hydrolysis .

- Methylsulfonyl group : Electron-withdrawing effect stabilizes the piperidine ring against oxidation .

- Phenethyl substituent : Hydrophobic interactions improve membrane permeability and metabolic stability .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound's binding affinity to soluble epoxide hydrolase (sEH) compared to analogs with different sulfonyl substituents?

- Answer :

- Structural analysis : The methylsulfonyl group’s strong electron-withdrawing nature enhances hydrogen bonding with sEH’s catalytic triad (Asp335, Tyr466, Tyr343) .

- Comparative studies :

- Phenylsulfonyl analogs : Show reduced potency (IC₅₀ ~50 nM vs. 15 nM for methylsulfonyl), likely due to steric hindrance .

- Trifluoromethanesulfonyl analogs : Higher lipophilicity improves membrane penetration but reduces solubility .

- Methodology : Docking studies (AutoDock Vina) and molecular dynamics simulations validate binding modes .

Q. How do structural modifications at the phenethyl or piperidine moieties affect in vitro potency against cancer cell lines?

- Answer :

- Structure-Activity Relationship (SAR) findings :

- Phenethyl modifications :

- 4-Methoxyphenethyl : Increased anti-proliferative activity (IC₅₀ = 2.1 µM in MCF-7) due to enhanced DNA intercalation .

- Chlorophenyl substitution : Improves selectivity for kinase inhibition (e.g., EGFR) but reduces solubility .

- Piperidine modifications :

- N-Methylation : Reduces off-target binding to adrenergic receptors .

- Spirocyclic derivatives : Show improved pharmacokinetic profiles (t₁/₂ > 6 hours) .

- Experimental design : Cytotoxicity assays (MTT protocol) across 3–5 cell lines with dose-response curves .

Q. What computational methods can predict the compound's pharmacokinetic properties, and how do these predictions align with experimental data?

- Answer :

- In silico tools :

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45–60%) due to moderate LogP (~2.8) .

- CYP450 inhibition : Schrödinger’s QikProp predicts low risk of CYP3A4/2D6 interactions (IC₅₀ > 10 µM) .

- Validation :

- Microsomal stability assays : 85% remaining after 30 minutes (rat liver microsomes), aligning with predictions .

- Caco-2 permeability : Papp = 12 × 10⁻⁶ cm/s, consistent with moderate absorption .

Q. What experimental approaches resolve contradictions in reported IC₅₀ values across different enzymatic assays?

- Answer :

- Standardization :

- Use recombinant human sEH (≥95% purity) to minimize batch variability .

- Uniform substrate (e.g., 14,15-EET) and detection method (LC-MS/MS for epoxide/diol quantification) .

- Control experiments :

- Include positive controls (e.g., AUDA, IC₅₀ = 3 nM) to validate assay conditions .

- Pre-incubate enzyme with inhibitor for 15 minutes to ensure equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.